N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a molecular formula of C24H32N2O5S2 and a molecular weight of 492.651 Da This compound is characterized by the presence of cyclohexylsulfanyl, dimethoxyphenyl, and methylphenylsulfonyl groups attached to a glycinamide backbone
Preparation Methods
The synthesis of N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings.
Scientific Research Applications
N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be compared with other similar compounds, such as:
N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: This compound has an ethoxyphenyl group instead of a dimethoxyphenyl group, leading to differences in chemical properties and reactivity.
N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide: This compound lacks the methyl group on the phenylsulfonyl moiety, which may affect its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H34N2O5S2 |
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Molecular Weight |
506.7 g/mol |
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C25H34N2O5S2/c1-19-9-12-22(13-10-19)34(29,30)27(23-14-11-20(31-2)17-24(23)32-3)18-25(28)26-15-16-33-21-7-5-4-6-8-21/h9-14,17,21H,4-8,15-16,18H2,1-3H3,(H,26,28) |
InChI Key |
FDIAIDHZPJPDNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2CCCCC2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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